An In-Depth Technical Guide to 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile: Properties, Characterization, and Synthetic Insights for Drug Discovery
An In-Depth Technical Guide to 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile: Properties, Characterization, and Synthetic Insights for Drug Discovery
Introduction
For researchers, scientists, and drug development professionals, the exploration of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, pyridine-based structures are of paramount importance due to their prevalence in a myriad of bioactive compounds. This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile , a molecule of significant interest due to its unique combination of a cyano-functionalized phenoxy moiety and a reactive formyl group on the pyridine ring.
This compound serves as a versatile building block in medicinal chemistry, offering multiple points for chemical modification. The electron-withdrawing nature of the nitrile group can influence the overall electronic properties and metabolic stability of derivatives, while the aldehyde functionality provides a reactive handle for the synthesis of a wide array of more complex structures, such as Schiff bases, oximes, and hydrazones, or for reductive amination to introduce diverse amine substituents. Such modifications are crucial in the hit-to-lead and lead optimization phases of drug discovery.[1][2] This guide is designed to provide a deep dive into the characteristics of this compound, supported by established principles of organic chemistry and spectroscopy, to empower researchers in their synthetic and drug design endeavors.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing everything from reaction conditions to formulation and bioavailability. While extensive experimental data for 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile is not widely published, we can infer its key properties based on its structure and available data for analogous compounds.
| Property | Value/Expected Value | Source/Basis for Expectation |
| Molecular Formula | C₁₃H₈N₂O₂ | [3] |
| Molecular Weight | 224.21 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature | Based on the rigid, aromatic structure and the properties of similar aromatic aldehydes and nitriles. |
| Melting Point | To be determined experimentally. Likely to be elevated due to its aromatic and polar nature. | The presence of polar functional groups (nitrile, aldehyde, ether) and aromatic rings would lead to significant intermolecular forces. |
| Boiling Point | Likely to decompose at higher temperatures before boiling under atmospheric pressure. | Many complex organic molecules, especially those with reactive functional groups like aldehydes, are prone to decomposition upon heating.[4] |
| Solubility | Expected to have low solubility in water but good solubility in common organic solvents such as DMSO, DMF, and chlorinated solvents. | The largely aromatic and non-polar backbone would limit aqueous solubility, a common trait for many organic compounds used in drug discovery. The presence of the polar nitrile and formyl groups may impart some solubility in polar aprotic solvents. |
| pKa | The pyridine nitrogen is expected to be weakly basic. | The ether linkage at the 2-position and the formyl group at the 5-position will influence the basicity of the pyridine nitrogen. The exact value would need to be determined experimentally. |
Spectral Characterization: A Roadmap to Structural Verification
Spectroscopic analysis is indispensable for the unambiguous identification and characterization of a synthesized molecule. Below is a guide to the expected spectral data for 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the presence of two distinct aromatic rings. The chemical shifts (δ) are predicted based on the electronic environment of the protons.
-
Formyl Proton (-CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm .[5] This is a highly characteristic signal for an aldehyde proton.
-
Pyridinyl Protons: Three protons on the pyridine ring will likely appear as multiplets or doublets of doublets in the aromatic region, influenced by the electron-withdrawing formyl group and the electron-donating ether linkage.
-
Benzenecarbonitrile Protons: The four protons on the benzene ring are expected to show a characteristic AA'BB' system, appearing as two doublets in the aromatic region, due to the para-substitution pattern.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide valuable information about the carbon skeleton.
-
Formyl Carbon (-CHO): A signal in the highly deshielded region of δ 190-205 ppm is characteristic of an aldehyde carbonyl carbon.[5]
-
Nitrile Carbon (-C≡N): A signal is expected around δ 115-125 ppm .
-
Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 110-160 ppm ), corresponding to the carbons of the pyridine and benzene rings. The chemical shifts will be influenced by the attached functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying key functional groups.
-
Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1740 cm⁻¹ .[5]
-
Nitrile C≡N Stretch: A medium to weak, sharp absorption band is anticipated around 2220-2260 cm⁻¹ .
-
Aromatic C-H Stretch: Signals will appear above 3000 cm⁻¹ .
-
Aromatic C=C Stretch: Multiple bands of varying intensity are expected in the 1400-1600 cm⁻¹ region.
-
C-O-C Ether Stretch: An absorption band in the region of 1200-1300 cm⁻¹ would indicate the aryl ether linkage.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile, the molecular ion peak (M⁺) would be expected at an m/z of approximately 224.21. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Chemical Properties and Reactivity
The chemical behavior of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile is dictated by its key functional groups: the formyl group, the pyridine ring, the benzonitrile moiety, and the diaryl ether linkage.
Reactivity of the Formyl Group
The aldehyde functionality is a versatile reactive site.
-
Nucleophilic Addition: The formyl group is susceptible to nucleophilic attack, allowing for the formation of a wide range of derivatives. Common reactions include the formation of imines (Schiff bases) with primary amines, oximes with hydroxylamine, and hydrazones with hydrazines.
-
Reduction: The aldehyde can be readily reduced to a primary alcohol (-CH₂OH) using reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation.[5]
-
Oxidation: The formyl group can be oxidized to a carboxylic acid using various oxidizing agents.
Reactivity of the Pyridine Ring
The pyridine ring can undergo several types of reactions.
-
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to an N-oxide.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic substitution than benzene. The positions for substitution would be directed by the existing substituents.
Stability
The diaryl ether linkage is generally stable under many reaction conditions. However, cleavage can occur under harsh acidic or basic conditions. The compound should be stored in a cool, dry place, away from strong oxidizing and reducing agents.
Experimental Protocols
The following section outlines generalized, yet detailed, experimental procedures for the synthesis and characterization of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile, based on established synthetic methodologies for similar compounds.
Synthesis Workflow
A common and effective method for the synthesis of diaryl ethers is the Ullmann condensation or a nucleophilic aromatic substitution (SNAᵣ) reaction. A plausible synthetic route is depicted below:
Caption: A potential synthetic workflow for 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile.
Step-by-Step Synthesis Protocol:
-
Reactant Preparation: To a dry reaction vessel, add 5-formyl-2-halopyridine (e.g., 2-chloro-5-formylpyridine) (1.0 eq), 4-hydroxybenzonitrile (1.1 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Heat the reaction mixture with stirring to a temperature between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile.
Characterization Workflow
The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques.
Caption: A comprehensive workflow for the characterization of the synthesized compound.
Safety and Handling
While specific toxicity data for 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile is not available, it is prudent to handle this compound with the standard precautions for laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile is a molecule with significant potential in the field of drug discovery and medicinal chemistry. Its combination of a stable diaryl ether linkage with reactive formyl and versatile nitrile functionalities makes it an attractive scaffold for the synthesis of compound libraries for biological screening. This guide provides a foundational understanding of its expected physical and chemical properties, a roadmap for its spectral characterization, and a practical approach to its synthesis. As with any novel compound, further experimental investigation is crucial to fully elucidate its properties and potential applications.
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